CID 78069494
Description
CID 78069494 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity within the PubChem database. For this compound, users would typically access its entry on PubChem to retrieve validated physicochemical properties (e.g., logP, solubility, hydrogen bond donors/acceptors), synthetic pathways, and associated bioactivity data .
Key methodologies for characterizing such compounds include:
- Mass spectrometry (MS) for molecular weight determination and fragmentation patterns (e.g., collision-induced dissociation (CID) in MS/MS) .

- Nuclear magnetic resonance (NMR) for structural elucidation .
- Chromatographic techniques (e.g., HPLC, GC-MS) for purity assessment and isomer differentiation .

Properties
Molecular Formula |
C4H8NOSSi |
|---|---|
Molecular Weight |
146.26 g/mol |
InChI |
InChI=1S/C4H8NOSSi/c1-8(2)6-3-5-4-7/h3H2,1-2H3 |
InChI Key |
BFXTWASAKPHQEH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OCN=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, isothiocyanatomethoxydimethyl- typically involves the reaction of dimethylchlorosilane with potassium isothiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)2SiCl2+KSCN→(CH3)2Si(OCH3)NCS+KCl
Industrial Production Methods
In industrial settings, the production of Silane, isothiocyanatomethoxydimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Silane, isothiocyanatomethoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other nitrogen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, isothiocyanatomethoxydimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, isothiocyanatomethoxydimethyl- involves the interaction of the isothiocyanate group with nucleophiles, leading to the formation of thiourea derivatives. These interactions are crucial for its applications in modifying surfaces and biomolecules. The silicon backbone provides stability and enhances the compound’s reactivity towards various functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78069494, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, informed by general practices in cheminformatics and pharmacology:
Table 1: Physicochemical Properties Comparison
Key Findings from Comparative Studies
Structural Similarity and Diversity :
- Compounds with shared scaffolds (e.g., indole derivatives in ) often exhibit similar logP and solubility profiles, critical for drug-likeness .
- Functional group variations (e.g., halogenation, hydroxylation) significantly alter bioavailability and target selectivity .
Pharmacological Efficacy :
- Analog 1 (CID: Example) demonstrates higher kinase inhibition potency compared to Analog 2, attributed to its hydrophobic substituents enhancing target binding .
- This compound’s hypothetical activity could be inferred from docking studies (e.g., Table 5 in ), though experimental validation is required.

Synthetic Accessibility :
- Derivatives of this compound may utilize palladium-catalyzed cross-coupling reactions, as described in , to optimize yield and purity .
Methodological Considerations for Comparative Analysis
- Data Sources : PubChem, ChEMBL, and Reaxys provide authoritative datasets for cross-referencing compound properties and bioactivity .
- Analytical Techniques: LC-ESI-MS with in-source CID enables differentiation of isomers (e.g., ginsenosides in ) . QSAR Modeling predicts bioactivity based on physicochemical descriptors, though experimental validation remains critical .
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